REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].CC[CH2:11][CH2:12][O:13]C=C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].Cl>O.CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:8][C:7]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:12](=[O:13])[CH3:11] |f:3.4.5,7.8,9.10.11|
|
Name
|
|
Quantity
|
671 μL
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1C
|
Name
|
|
Quantity
|
1.93 mL
|
Type
|
reactant
|
Smiles
|
CCCCOC=C
|
Name
|
|
Quantity
|
163.14 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
973.84 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O.CN(C)C=O
|
Name
|
|
Quantity
|
39.15 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After irradiating with microwaves at 120° C. for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on silica gel (eluent: 50/50 EtOAc/heptane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=NC=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg | |
YIELD: CALCULATEDPERCENTYIELD | 40.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |